1-Adamantylmethyl isocyanate

Organic Synthesis Urea Formation Reaction Yield

Standard 1-adamantyl isocyanate often fails in sEH inhibitor synthesis due to rapid metabolite clearance and poor solubility. This methylene-spaced analog (CAS 69887-12-3) solves that gap. - **Higher potency**: Human sEH IC50 = 16.2-50.2 nmol/L vs. variable/unreliable for direct analog. - **Improved developability**: Aqueous solubility 45-85 μmol/L; logP advantage yields ~1,000× higher partition coefficient. - **Reliable yields**: 67-92% urea formation under mild conditions; ideal for scale-up. Procurement: Standard research quantities (mg to g). Immediate shipping available.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8720163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantylmethyl isocyanate
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CN=C=O
InChIInChI=1S/C12H17NO/c14-8-13-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-7H2
InChIKeyWFGBYEKUXXAETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantylmethyl Isocyanate Procurement Guide


1-Adamantylmethyl isocyanate (CAS: 69887-12-3, MW: 191.27 g/mol, C12H17NO) is a lipophilic isocyanate featuring a methylene spacer between the rigid adamantane cage and the reactive -N=C=O group [1]. This spacer fundamentally alters reactivity and downstream product properties compared to the direct analog 1-adamantyl isocyanate (CAS: 4411-25-0) . Primarily utilized as a key intermediate for synthesizing soluble epoxide hydrolase (sEH) inhibitors [2], the compound also serves in constructing ureas and carbamates via nucleophilic addition [3].

Why Adamantyl Isocyanate Substitution Fails


In procurement for sEH inhibitor development or polymer functionalization, simply ordering '1-adamantyl isocyanate' as a substitute for 1-adamantylmethyl isocyanate leads to quantifiable performance deficits. The methylene spacer in the latter introduces a rotational degree of freedom and a distinct electronic environment, directly impacting reaction yields (e.g., 67-92% for pyrazole urea formation vs. varying yields for direct adamantyl ureas [1]) and the lipophilicity (logP) of the final conjugate [2]. Most critically, the resulting inhibitors exhibit different potency and metabolic stability profiles; unsubstituted adamantyl ureas have been shown to suffer from rapid metabolism, limiting their therapeutic window, whereas methylene-spacer containing analogs demonstrate improved solubility and inhibitory activity (16.2–50.2 nmol/L against human sEH [3]). The quantitative evidence below strictly delineates where 1-adamantylmethyl isocyanate is not interchangeable with its closest analogs.

Quantified Advantages Over 1-Adamantyl Isocyanate


Improved Urea Formation Yield

When reacted with 3- or 4-aminopyrazoles under mild conditions to form biologically active ureas, 1-(isocyanatomethyl)adamantane (1-adamantylmethyl isocyanate) affords the corresponding 1,3-disubstituted ureas in 67–92% yield [1]. In contrast, the direct analog 1-adamantyl isocyanate typically requires more forcing conditions or specialized catalysis for analogous transformations; for example, its preparation from 1-adamantyl chloride and trimethylsilyl isocyanate proceeds in only 20% yield under Lewis acid catalysis [2], while its self-condensation to symmetrical ureas yields 91–96% but requires DBU as a strong base [3]. The methylene spacer thus provides a more robust and higher-yielding entry into sEH inhibitor scaffolds.

Organic Synthesis Urea Formation Reaction Yield

Enhanced Lipophilicity & Membrane Permeability

The methylene spacer in 1-adamantylmethyl isocyanate increases the calculated logP of the molecule relative to 1-adamantyl isocyanate. While direct experimental logP data for 1-adamantylmethyl isocyanate are limited, comparative analysis of final urea products reveals a clear trend. Ureas derived from 1-adamantylmethyl isocyanate exhibit logP values in the range of 5.96–6.93 , whereas analogous ureas derived from 1-adamantyl isocyanate have a lower clogP of approximately 2.99 [1]. This ~3 log unit difference translates to a 1,000-fold increase in partition coefficient, significantly enhancing membrane permeability and, consequently, cellular sEH inhibitory potency (16.2–50.2 nmol/L against human sEH [2]).

Physicochemical Properties Lipophilicity Drug Design

Improved Aqueous Solubility of sEH Inhibitors

A series of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, synthesized from 1-adamantylmethyl isocyanate, exhibit aqueous solubility in the range of 45–85 μmol/L [1]. This represents a notable improvement over many unsubstituted adamantyl ureas, which often display solubility below 10 μmol/L (class-level inference from published sEH inhibitor data [2]). The increased solubility is attributed to the methylene spacer introducing a flexible linkage that disrupts crystal packing and enhances hydration. Notably, compound 9 in the Burmistrov et al. study, which contains a methylene spacer, has a lower clogP (1.53) compared to 1-isocyanatoadamantane (2.99), enabling the development of significantly more water-soluble sEH inhibitors [3].

Solubility Drug Formulation sEH Inhibition

Potent Human sEH Inhibition

Ureas synthesized from 1-adamantylmethyl isocyanate demonstrate potent inhibitory activity against recombinant human soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L [1]. In contrast, many 1-adamantyl isocyanate-derived ureas lacking the methylene spacer exhibit IC50 values in the submicromolar to micromolar range (e.g., 0.5–4.0 nmol/L for certain optimized symmetrical ureas, but often >100 nmol/L for less optimized analogs [2]). The methylene spacer consistently delivers low nanomolar potency, representing a 2- to 100-fold improvement over direct adamantyl ureas in many structural contexts. Furthermore, the introduction of a single methyl group on the adamantane core of related isocyanates leads to a 4-fold increase in potency without loss of metabolic stability [3], underscoring the sensitivity of sEH inhibition to subtle structural modifications.

Enzyme Inhibition sEH IC50

1-Adamantylmethyl Isocyanate: Key Applications


sEH Inhibitor Synthesis

1-Adamantylmethyl isocyanate is the preferred precursor for constructing sEH inhibitors that balance high potency (IC50 = 16.2–50.2 nmol/L [1]) with adequate aqueous solubility (45–85 μmol/L [2]). Its methylene spacer provides a flexible linkage that enhances both target engagement and formulation properties compared to rigid adamantyl ureas. This scenario is particularly relevant for academic drug discovery programs and biotech companies developing sEH-targeted therapeutics for cardiovascular disease, inflammation, or pain.

Efficient Urea & Carbamate Synthesis

When high synthetic efficiency is paramount, 1-adamantylmethyl isocyanate offers a clear advantage: it reacts with amines under mild conditions to afford ureas in 67–92% yield [3]. This reliability reduces the need for extensive optimization and simplifies scale-up. Industrial chemists and CROs synthesizing libraries of adamantane-containing compounds should prioritize this intermediate over 1-adamantyl isocyanate, which often requires harsher conditions and yields variable results.

Lipophilic Prodrugs & Conjugates

For applications requiring enhanced passive diffusion across lipid bilayers—such as CNS-targeted agents or intracellular enzyme inhibitors—1-adamantylmethyl isocyanate-derived ureas offer a calculated logP advantage of approximately 3 log units over direct adamantyl ureas . This translates to a 1,000-fold increase in partition coefficient, making it the isocyanate of choice when lipophilicity is a critical design parameter.

Biomolecule & Polymer Conjugation

The methylene spacer in 1-adamantylmethyl isocyanate reduces steric hindrance and provides rotational freedom, facilitating conjugation to sterically demanding nucleophiles (e.g., polymer-bound amines, proteins, or nanoparticles) . This property is valuable in materials science for creating functionalized surfaces or in bioconjugation where maintaining biomolecule activity is essential.

Technical Documentation Hub

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